molecular formula C11H13N3O2 B12954316 7-isopropyl-3-methyl-5-nitro-1H-indazole

7-isopropyl-3-methyl-5-nitro-1H-indazole

Cat. No.: B12954316
M. Wt: 219.24 g/mol
InChI Key: NNZARHAQPZPVRN-UHFFFAOYSA-N
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Description

7-isopropyl-3-methyl-5-nitro-1H-indazole: is a heterocyclic compound with the following chemical formula:

C7H5N3O2\text{C}_7\text{H}_5\text{N}_3\text{O}_2C7​H5​N3​O2​

. It belongs to the indole family, which includes several bioactive compounds. The indole nucleus plays a crucial role in various synthetic drug molecules and has been explored for its therapeutic potential.

Preparation Methods

Synthetic Routes:: The synthesis of 7-isopropyl-3-methyl-5-nitro-1H-indazole involves several steps. While I don’t have specific synthetic routes for this compound, researchers typically use established methods to construct the indazole ring system. These methods may include cyclization reactions, condensations, and functional group transformations.

Industrial Production:: Unfortunately, information on industrial-scale production methods for this compound is scarce. it’s likely that pharmaceutical companies or research institutions employ efficient and scalable synthetic routes to produce this compound.

Chemical Reactions Analysis

Reactivity:: Indazoles, including 7-isopropyl-3-methyl-5-nitro-1H-indazole, undergo various chemical reactions due to their aromatic nature. Some common reactions include electrophilic substitution, reduction, and nucleophilic substitution.

Common Reagents and Conditions::

    Electrophilic Substitution: Indazoles readily react with electrophiles (e.g., halogens, acyl chlorides) to form substituted derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amino derivative.

    Nucleophilic Substitution: Nucleophiles (e.g., amines, thiols) can replace functional groups in the indazole ring.

Major Products:: The specific products formed during these reactions depend on the substituents and reaction conditions. For instance, reduction of the nitro group leads to the corresponding amino derivative.

Scientific Research Applications

Pharmacological Activities:: Indole derivatives, including 7-isopropyl-3-methyl-5-nitro-1H-indazole, exhibit diverse biological activities:

Mechanism of Action

The precise mechanism by which 7-isopropyl-3-methyl-5-nitro-1H-indazole exerts its effects remains an area of investigation. It likely interacts with specific molecular targets or pathways, but detailed studies are required.

Comparison with Similar Compounds

While I don’t have a direct comparison, it’s essential to explore related indazole derivatives. Some similar compounds include other substituted indazoles and indole-based molecules.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

3-methyl-5-nitro-7-propan-2-yl-2H-indazole

InChI

InChI=1S/C11H13N3O2/c1-6(2)9-4-8(14(15)16)5-10-7(3)12-13-11(9)10/h4-6H,1-3H3,(H,12,13)

InChI Key

NNZARHAQPZPVRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=C(C2=NN1)C(C)C)[N+](=O)[O-]

Origin of Product

United States

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